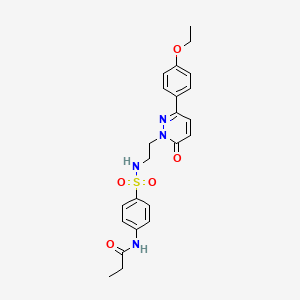
N'-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a diphenylmethylene group and a 4-methoxyphenoxy group attached to an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide typically involves the reaction of 4-methoxyphenol with 4-fluorobenzaldehyde to form 4-(4-methoxyphenoxy)benzaldehyde . This intermediate is then reacted with diphenylmethylenehydrazine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit tubulin polymerization and induce protein dephosphorylations
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with cellular proteins and enzymes. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the M phase . Additionally, it induces protein dephosphorylations, affecting various signaling pathways and cellular processes . The compound targets proteins such as protein phosphatase 2A and other enzymes involved in cell division and growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-methoxyphenoxy)benzaldehyde: An intermediate in the synthesis of N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide.
Methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate: A compound with similar antitumor properties.
Uniqueness
N’-(diphenylmethylene)-2-(4-methoxyphenoxy)acetohydrazide is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. Its ability to inhibit tubulin polymerization and induce protein dephosphorylations makes it a promising candidate for further research in medicinal chemistry and therapeutic applications.
Propriétés
IUPAC Name |
N-(benzhydrylideneamino)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-26-19-12-14-20(15-13-19)27-16-21(25)23-24-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFPARGXQUUHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)
![ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2522946.png)



![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2522954.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2522957.png)
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522958.png)
![(2Z)-2-[(2-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2522960.png)



![1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2522966.png)
